molecular formula C12H18ClNO3 B562058 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride CAS No. 1246815-70-2

1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride

Cat. No.: B562058
CAS No.: 1246815-70-2
M. Wt: 259.73
InChI Key: FGGRGJLIOYGPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Relationship

  • Terbutaline : Features a 1-hydroxyethyl group at position 2 of the ethanone chain, critical for β₂-receptor binding .
  • 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride : Replaces the hydroxyl group with a ketone , rendering it pharmacologically inactive .

Impurity Designation

As Terbutaline EP Impurity C , this compound is recognized by the European Pharmacopoeia as a synthesis intermediate or degradation product during terbutaline manufacturing . Its presence in drug formulations is monitored to ensure compliance with regulatory limits (typically ≤0.15% w/w) . The impurity’s designation stems from:

  • Synthetic Byproduct : Forms during incomplete esterification or oxidation steps in terbutaline synthesis .
  • Stability Testing : Detected in accelerated degradation studies of terbutaline under acidic or oxidative conditions .

Analytical Significance

Properties

IUPAC Name

2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;/h4-6,13-15H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGRGJLIOYGPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747682
Record name 2-(tert-Butylamino)-1-(3,5-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-70-2
Record name 2-(tert-Butylamino)-1-(3,5-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation for Ketone Intermediate Formation

The synthesis begins with the formation of the aromatic ketone backbone. Analogous to the method described in the preparation of isoproterenol hydrochloride, a Friedel-Crafts acylation reaction is employed. Instead of catechol (1,2-dihydroxybenzene), phloroglucinol (1,3,5-trihydroxybenzene) serves as the aromatic substrate. The reaction involves:

  • Reagents : Phloroglucinol, glycine derivative (e.g., chloroacetyl chloride), and a Lewis acid catalyst (zinc chloride or aluminum chloride).

  • Conditions : Conducted in 1,2-dichloroethane at 10–15°C, followed by reflux at 70°C for 12–20 hours.

  • Mechanism : The Lewis acid activates the acylating agent, facilitating electrophilic substitution at the para position relative to the hydroxyl groups.

This step yields 2-amino-1-(3,5-dihydroxyphenyl)-ethanone , a critical intermediate. Patent data indicate yields of 75–79% when using zinc chloride as the catalyst.

Alkylation with tert-Butylamine

The tert-butylamino group is introduced via nucleophilic substitution. Key parameters include:

  • Alkylation Agent : tert-Butyl bromide or chloride, though 2-chloropropane analogs are described in similar syntheses.

  • Base : Triethylamine to neutralize HCl byproducts.

  • Conditions : Reaction in ethanol at 10–15°C, gradually warming to 50°C over 20 hours.

The intermediate 2-[(1,1-dimethylethyl)amino]-1-(3,5-dihydroxyphenyl)-ethanone is isolated after salification with hydrogen chloride gas, achieving yields of 83–86%.

Catalytic Hydrogenation for Final Product

Reduction of the ketone to a secondary alcohol is omitted in this case, as the target compound retains the ketone moiety. However, hydrogenation steps from analogous syntheses suggest palladium-carbon (Pd/C) under 0.4–0.6 MPa hydrogen pressure. For this compound, the final hydrochlorination step ensures stability and solubility.

Optimization and Industrial Scalability

Catalyst Efficiency and Environmental Impact

Zinc chloride outperforms aluminum chloride in Friedel-Crafts reactions, reducing catalyst load by 30% while maintaining yields >75%. The patent highlights replacing phosphorus oxychloride with glycine derivatives, minimizing hazardous waste.

Yield Comparison Across Reaction Conditions

StepCatalystTemperature (°C)Time (h)Yield (%)
Friedel-CraftsZnCl₂701275.02
Alkylation502083.4
HydrochlorinationHCl gas25–40186.8

Purification and Quality Control

Crystallization Techniques

Post-reaction mixtures are quenched with dilute HCl, and pH adjustments to 6.7–7.0 using sodium bicarbonate ensure precipitation of the intermediate. Final products are recrystallized from acetone, yielding >95% purity (HPLC).

Challenges and Mitigation Strategies

  • Steric Hindrance : The tert-butyl group slows alkylation; increasing reaction time to 20 hours mitigates this.

  • Moisture Sensitivity : Anhydrous conditions in Friedel-Crafts steps prevent catalyst deactivation .

Chemical Reactions Analysis

1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl groups in the phenyl ring can undergo substitution reactions with halogens or other electrophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reactions are often conducted under mild to moderate temperatures and in the presence of catalysts.

    Major Products: The major products formed from these reactions include quinones, halogenated derivatives, and reduced amines.

Scientific Research Applications

Neuropharmacology

The compound exhibits significant interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases and psychiatric disorders.

  • Depression and Anxiety : Studies indicate that this compound may influence adrenergic receptors, which are implicated in mood regulation. Its potential effects on neurotransmission could provide avenues for treating conditions like depression and anxiety disorders .
  • Parkinson's Disease : The compound's neuroprotective properties suggest it may help mitigate symptoms associated with Parkinson's disease by modulating dopaminergic pathways .

Pain Management

Research highlights the potential of this compound in pain relief mechanisms. Its ability to interact with pain pathways and reduce inflammation suggests applications in chronic pain management .

Cancer Research

There is emerging evidence that compounds similar to 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride may exhibit anti-cancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Further studies are needed to elucidate these mechanisms .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that the administration of this compound in animal models resulted in a significant reduction in neuroinflammation and oxidative stress markers associated with neurodegenerative diseases. The findings suggest a protective role against neuronal damage, indicating its potential for therapeutic use in conditions like Alzheimer's disease .

Case Study 2: Adrenergic Modulation

In another research effort, the effects of this compound on adrenergic signaling were evaluated. The results indicated that it could enhance norepinephrine signaling, which is crucial for mood stabilization and cognitive function. This positions the compound as a candidate for further exploration in treating mood disorders .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
NeuropharmacologyModulation of neurotransmitter systemsTreatment of depression and anxiety
Pain ManagementInteraction with pain pathwaysRelief from chronic pain
Cancer ResearchInduction of apoptosisInhibition of tumor growth
NeuroprotectionReduction of oxidative stressProtection against neurodegeneration

Mechanism of Action

The mechanism of action of 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: It modulates the activity of key signaling pathways such as the NF-κB and MAPK pathways, which are crucial in regulating cellular responses to stress and inflammation.

Comparison with Similar Compounds

Clenbuterol Hydrochloride Impurity B

  • Structure: 1-(4-Amino-3,5-dichlorophenyl)-2-[(tert-butyl)amino]ethanone Hydrochloride
  • Molecular Formula : C₁₂H₁₇Cl₃N₂O
  • Key Differences: Replaces the 3,5-dihydroxyphenyl group with a 4-amino-3,5-dichlorophenyl moiety. Chlorine atoms increase lipophilicity (logP ~2.8 vs. ~1.5 for the target compound), altering metabolic stability and membrane permeability . The amino group at position 4 may enhance intermolecular interactions in receptor binding.
  • Pharmacological Impact : Unlike the target compound, this impurity is linked to Clenbuterol, a bronchodilator, and its presence may indicate incomplete dehalogenation during synthesis .

Terbutaline Sulfate Impurity G (EP)

  • Structure: 2-[Benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride
  • Molecular Formula : C₁₉H₂₅ClN₂O₃
  • Key Differences: Incorporates a benzyl group on the amino nitrogen, increasing steric hindrance and reducing β₂-receptor selectivity compared to the target compound . A hydroxymethyl substituent at position 3 of the phenyl ring enhances hydrophilicity.
  • Pharmacological Impact : The benzyl group may interfere with the drug’s binding to adrenergic receptors, rendering it pharmacologically inactive .

Hydroxyacetophenone Derivatives

Compounds lacking the amino group but retaining the hydroxy-substituted phenyl ethanone core:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties Reference
1-(3,5-Dichloro-2-hydroxyphenyl)ethanone C₈H₆Cl₂O₂ 3,5-Cl; 2-OH 94–101 High thermal stability, UV-active
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone C₉H₉ClO₃ 2-Cl; 4-OH; 3-OCH₃ 55–56 Enhanced solubility in polar solvents

Comparison Insights :

  • The absence of the tert-butylamino group eliminates β-adrenergic activity.

Deuterated and Isotopically Labeled Variants

  • Example: 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide
  • Molecular Formula : C₁₉H₁₈D₉BrN₂O₃
  • Key Differences: Deuterium atoms at nine positions improve metabolic stability for use in pharmacokinetic studies. A phenylmethyl (benzyl) group on the amino nitrogen alters steric and electronic properties .

Structural-Activity Relationship (SAR) Analysis

  • Hydroxyl Groups : The 3,5-dihydroxy configuration in the target compound mimics catecholamines like adrenaline, enabling hydrogen bonding with adrenergic receptors.
  • Chlorine vs.

Biological Activity

1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone hydrochloride, also known as Terbutaline Impurity D, is a compound related to terbutaline, a medication primarily used as a bronchodilator. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H17ClN O3
  • Molecular Weight : 259.73 g/mol
  • CAS Number : 1246815-70-2
PropertyValue
Boiling PointPredicted 469.1 ± 24.0 °C
DensityPredicted 1.167 ± 0.06 g/cm³
pKa8.55 ± 0.10
Purity>95%

Adrenergic Receptor Interaction

This compound exhibits activity on adrenergic receptors, which are critical in mediating responses to stress and regulating various physiological functions. Its structural similarity to terbutaline suggests potential agonistic effects on beta-adrenergic receptors, which could lead to bronchodilation and other sympathetic nervous system responses .

Neurotransmission Effects

Research indicates that this compound may influence neurotransmission pathways. Studies have shown that compounds related to this structure can affect conditions such as depression and anxiety by modulating neurotransmitter levels . The potential for neuroprotective effects is also noted, particularly in relation to the management of neurodegenerative diseases like Parkinson's disease and schizophrenia .

Antioxidant Activity

Studies have demonstrated that derivatives of this compound possess significant antioxidant properties. For instance, the ability to scavenge free radicals and inhibit lipid peroxidation has been documented, suggesting a protective role against oxidative stress in biological systems .

In Vitro Studies

In vitro assays have evaluated the impact of this compound on various cell lines. Notably, it has shown efficacy in reducing cell viability in cancer cell lines at specific concentrations, indicating potential anti-cancer properties. Further research is needed to elucidate the mechanisms involved .

Potential Therapeutic Applications

Given its biological activity profile, this compound may have several therapeutic applications:

  • Respiratory Disorders : As a beta-agonist derivative, it may be useful in treating asthma and chronic obstructive pulmonary disease (COPD).
  • Neuroprotective Agent : Its potential effects on neurotransmission may offer benefits in treating neurodegenerative diseases.
  • Antioxidant Supplement : Its antioxidant properties could be harnessed for protective strategies against oxidative damage.

Q & A

Q. Basic Research Focus

  • NMR : The aromatic protons (3,5-dihydroxyphenyl) appear as two doublets at δ 6.3–6.5 ppm (J = 2.1 Hz). The tert-butyl group shows a singlet at δ 1.2 ppm.
  • IR : Key peaks include C=O stretch at 1680–1700 cm⁻¹ and O-H (phenolic) at 3200–3400 cm⁻¹.
  • MS : ESI+ spectra display [M+H]+ at m/z 284.1 (base peak) and fragment ions at m/z 224.1 (loss of tert-butylamine) .

What are the challenges in establishing accurate calibration curves for this compound in complex matrices?

Advanced Research Focus
Matrix effects (e.g., in biological fluids or drug excipients) cause signal suppression/enhancement. Solutions:

  • Matrix-matched calibration : Prepare standards in blank matrix (e.g., plasma or placebo formulations).
  • Internal standardization : Use deuterated analogs (e.g., clenbuterol-D9) to correct for variability.
  • Standard addition : Spike known concentrations into the sample to validate recovery (85–115% acceptable range) .

How do structural modifications of the compound influence its interaction with adrenergic receptors compared to parent drugs?

Advanced Research Focus
The ketone group reduces β2-adrenergic receptor binding affinity by ~100-fold compared to clenbuterol (an ethanolamine derivative). Molecular docking studies (AutoDock Vina) show:

  • Loss of hydrogen bonding with Ser203 and Asn293 residues due to the absence of a hydroxyl group.
  • Increased hydrophobic interactions via the tert-butyl moiety.
    In vitro assays (cAMP accumulation in HEK293 cells) confirm negligible agonistic activity, supporting its classification as a non-therapeutic impurity .

What protocols ensure reproducibility in synthesizing high-purity batches for reference standards?

Q. Basic Research Focus

  • Reagent quality : Use HPLC-grade solvents and ≥99% pure precursors.
  • Process controls : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) and adjust pH in real-time.
  • Purification : Recrystallize twice from ethanol/water (1:3 v/v) and lyophilize the final product.
  • Certification : Validate purity via DSC (melting point 210–215°C) and elemental analysis (%C, %H, %N within ±0.3% of theoretical values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.